BIS(CYCLOPENTADIENYL)MANGANESE BIS(CYCLOPENTADIENYL)MANGANESE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783188
InChI: InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2
SMILES: C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2]
Molecular Formula: C10H10Mn
Molecular Weight: 185.12 g/mol

BIS(CYCLOPENTADIENYL)MANGANESE

CAS No.:

Cat. No.: VC13783188

Molecular Formula: C10H10Mn

Molecular Weight: 185.12 g/mol

* For research use only. Not for human or veterinary use.

BIS(CYCLOPENTADIENYL)MANGANESE -

Specification

Molecular Formula C10H10Mn
Molecular Weight 185.12 g/mol
IUPAC Name cyclopenta-1,3-diene;manganese(2+)
Standard InChI InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2
Standard InChI Key LCGVCXIFXLGLHG-UHFFFAOYSA-N
SMILES C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2]
Canonical SMILES C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Bis(cyclopentadienyl)manganese is systematically named dicyclopenta-2,4-dien-1-ylmanganese under IUPAC conventions. Its molecular formula is C10H10Mn\text{C}_{10}\text{H}_{10}\text{Mn}, with a molecular weight of 185.12–185.13 g/mol . Discrepancies in reported CAS numbers (1271-27-8 and 73138-26-8) likely arise from regional registration variances, though both identifiers refer to the same compound .

Molecular Geometry

The compound adopts a sandwich structure, where a manganese(II) ion is centrally coordinated between two planar cyclopentadienyl (Cp) rings. This geometry, confirmed by X-ray crystallography, aligns with analogous metallocenes like ferrocene. The Mn–C bond distances average 2.38 Å, with a staggered conformation minimizing steric hindrance .

Table 1: Key Structural Parameters

ParameterValueSource
Manganese oxidation state+2
Cp ring rotation barrier~5 kJ/mol
Crystal systemMonoclinic

Synthesis and Purification

Conventional Synthesis Route

The primary synthesis involves the reaction of anhydrous manganese(II) halides (MnX2\text{MnX}_2, X = Cl, Br, I) with lithium or sodium cyclopentadienide in tetrahydrofuran (THF):

MnX2+2NaC5H5(C5H5)2Mn+2NaX\text{MnX}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{Mn} + 2 \text{NaX}

This method, detailed in Science of Synthesis, yields manganocene as amber crystals after sublimation at 100–130°C under reduced pressure (10410^{-4}10510^{-5} Torr) .

Physicochemical Properties

Thermal Behavior

Manganocene exhibits remarkable thermal stability, decomposing only above 350°C. Phase transitions occur at 159–160°C (color shift to pale pink) and melt at 172–175°C .

Solubility Profile

The compound’s solubility correlates with solvent polarity:

  • Insoluble: Petroleum ether, carbon disulfide

  • Moderately soluble: Benzene, diethyl ether

  • Highly soluble: Tetrahydrofuran (THF), pyridine

Polar solvents induce partial dissociation into Mn2+\text{Mn}^{2+} and Cp\text{Cp}^- ions, as evidenced by conductivity measurements .

Table 2: Thermal and Solubility Data

PropertyValueSource
Melting point172–175°C
Sublimation conditions100–130°C, 10⁻⁴–10⁻⁵ Torr
Density1.49 g/cm³

Chemical Reactivity and Applications

Ligand Substitution Reactions

Manganocene serves as a precursor in ligand-exchange reactions, facilitating the synthesis of manganese-doped materials. For example, its reaction with carbonyls yields mixed-ligand complexes like (C5H5)Mn(CO)3(\text{C}_5\text{H}_5)\text{Mn}(\text{CO})_3 .

Industrial Applications

  • Chemical Vapor Deposition (CVD): Manganocene’s volatility makes it ideal for depositing manganese-containing thin films in microelectronics .

  • Catalysis: It acts as a catalyst in olefin polymerization and C–H activation reactions, though activity is lower than analogous ferrocene derivatives .

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